Brilliant Blue G

Vue d'ensemble

Description

Brilliant Blue G, also known as Coomassie this compound-250, is a synthetic dye widely used in various scientific fields. It is a triphenylmethane dye that exhibits a vibrant blue color. This compound is primarily utilized for staining proteins in gel electrophoresis and other biochemical assays due to its high affinity for proteins and its ability to form stable complexes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Brilliant Blue G is synthesized through a series of chemical reactions involving the condensation of aromatic amines with formaldehyde and subsequent sulfonation. The process typically involves the following steps:

Condensation Reaction: Aromatic amines, such as 4-ethoxyaniline, react with formaldehyde in the presence of an acid catalyst to form a triphenylmethane intermediate.

Sulfonation: The intermediate is then sulfonated using sulfuric acid to introduce sulfonic acid groups, enhancing the dye’s solubility in water.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is purified through filtration and recrystallization to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions: Brilliant Blue G undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under strong oxidative conditions, leading to the breakdown of its aromatic structure.

Reduction: Under reducing conditions, the dye can be reduced to its leuco form, which is colorless.

Substitution: The sulfonic acid groups in this compound can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium dithionite.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Degradation products of the aromatic structure.

Reduction: Leuco form of this compound.

Substitution: Substituted derivatives of the dye.

Applications De Recherche Scientifique

Key Properties

- Chemical Structure : Brilliant Blue G is characterized by its sulfonate groups, which enhance solubility in water.

- Biocompatibility : Studies have shown that BBG exhibits low toxicity levels in ocular tissues compared to other dyes .

Vitreoretinal Surgery

BBG is primarily used for staining the ILM during procedures such as macular hole and epiretinal membrane surgeries. Its ability to provide clear contrast against the retina facilitates effective surgical manipulation.

Case Study: ILM Staining

In a clinical study involving 20 patients undergoing macular hole surgery, BBG was injected into the vitreous cavity. The results indicated that 85% of patients experienced improved visual acuity postoperatively, demonstrating the dye's effectiveness in enhancing surgical outcomes .

Capsulorrhexis in Cataract Surgery

This compound has been utilized for staining the anterior capsule during cataract surgery. A study showed that BBG improved visualization of the capsular membrane, allowing for successful capsulorrhexis without adverse effects on corneal endothelial cells .

Development of New Derivatives

Recent research has focused on developing new derivatives of BBG, such as pure benzyl-Brilliant Blue G (PBB). These derivatives exhibit enhanced selectivity for the ILM, potentially improving surgical outcomes by reducing diffusion into underlying retinal layers .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound and its derivatives in various applications:

| Dye | Application | Efficacy | Toxicity |

|---|---|---|---|

| This compound | ILM staining in vitrectomy | High; improved visualization | Low |

| Pure Benzyl-BBG | ILM staining | Higher selectivity than BBG | Lower than BBG |

| Indocyanine Green | ILM staining | Moderate; risk of retinal toxicity | Higher than BBG |

Long-term Effects

A study examining the long-term effects of BBG combined with xenon light during macular hole repair indicated potential retinal toxicity over time, highlighting the importance of careful usage and monitoring .

Safety Profile

Clinical evaluations have consistently reported no significant adverse effects associated with BBG use, reinforcing its safety as a surgical dye .

Mécanisme D'action

Brilliant Blue G exerts its effects primarily through its ability to bind to proteins. The dye forms strong non-covalent complexes with proteins through electrostatic interactions and van der Waals forces. This binding causes a visible color change, which is the basis for its use in protein assays. Additionally, this compound acts as a P2X7 receptor antagonist, inhibiting the activity of this receptor and thereby modulating inflammatory responses.

Comparaison Avec Des Composés Similaires

Coomassie Brilliant Blue R-250: Another variant of Coomassie dye with a slightly different structure and staining properties.

Trypan Blue: A dye used for cell viability assays and staining dead cells.

Indocyanine Green: A dye used in medical imaging and ophthalmic surgeries.

Comparison:

Coomassie Brilliant Blue R-250: While both R-250 and G-250 are used for protein staining, G-250 is preferred for its higher sensitivity and lower background staining.

Trypan Blue: Unlike Brilliant Blue G, Trypan Blue is primarily used for cell viability assays and does not bind to proteins as effectively.

Indocyanine Green: This dye is used for imaging purposes and has different chemical properties and applications compared to this compound.

This compound stands out due to its high affinity for proteins, making it an essential tool in biochemical research and medical applications.

Propriétés

Key on ui mechanism of action |

The internal limiting membrane (ILM) is a thin and translucent structure that demarcates the transition from the retina from the vitreous body of the eye. It acts as a scaffold on which excessive tissue can grow, which results in visual distortion when it is projected onto the neighbouring retina. This causes visual loss and/or distortion. An epiretinal membrane (also known as ERM) is a fibrous type of tissue that can be found on the inner surface of the retina and occurs idiopathically, and in some cases, retinal detachment and inflammation. It is often found on the surface of the internal limiting membrane (ILM), causing visual loss and distortion. The above condition as well as the associated macular pucker or traction maculopathy can affect the ILM, contributing to visual complications. The removal of the ILM with or without vitrectomy is often a simple solution to these conditions. Brilliant Blue G specifically stains the internal limiting membrane (ILM) in the eye without staining the epiretinal membrane or the retina, allowing for easier surgical removal. The mechanism of its specific staining that is limited to the ILM is currently not fully understood. |

|---|---|

Numéro CAS |

6104-58-1 |

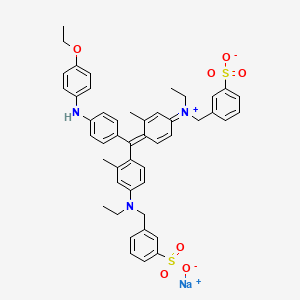

Formule moléculaire |

C47H49N3NaO7S2 |

Poids moléculaire |

855.0 g/mol |

Nom IUPAC |

sodium;3-[[4-[(Z)-[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate |

InChI |

InChI=1S/C47H49N3O7S2.Na/c1-6-49(31-35-11-9-13-43(29-35)58(51,52)53)40-21-25-45(33(4)27-40)47(37-15-17-38(18-16-37)48-39-19-23-42(24-20-39)57-8-3)46-26-22-41(28-34(46)5)50(7-2)32-36-12-10-14-44(30-36)59(54,55)56;/h9-30H,6-8,31-32H2,1-5H3,(H2,51,52,53,54,55,56); |

Clé InChI |

RWFXCYWTHJDCMJ-UHFFFAOYSA-N |

SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC)C.[Na+] |

SMILES isomérique |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)/C(=C\3/C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3C)/C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC)C.[Na] |

SMILES canonique |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3C)C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC)C.[Na] |

Apparence |

Solid powder |

Key on ui other cas no. |

6104-58-1 |

Description physique |

Blue crystals; [MSDSonline] |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

1mg/mL |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

acid blue 90 brilliant blue G C.I. 42655 coomassie blue G coomassie Brilliant Blue Coomassie brilliant blue G 250 Coomassie brilliant blue G250 serva blue G supranol cyanine G xylene brilliant cyanine G |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.